molecular formula C26H28N4O3 B2790186 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1226458-37-2

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No. B2790186
CAS RN: 1226458-37-2
M. Wt: 444.535
InChI Key: DACDWQOUIMVDJG-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, also known as CEQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In vitro studies have shown that this compound inhibits the NF-κB pathway, which plays a critical role in inflammation and cancer. This compound has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB. This compound has also been found to induce apoptosis in cancer cells and improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to inhibit multiple signaling pathways. Additionally, this compound has been found to have low toxicity in vitro. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

For 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide research include further elucidating its mechanism of action, optimizing its therapeutic potential, and exploring its potential as a drug candidate for various diseases. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves several steps, including the condensation of ethyl 2-cyanoacetate with 2-ethoxyaniline, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin to form 3-cyano-6-ethoxyquinoline. The final step involves the reaction of 3-cyano-6-ethoxyquinoline with 4-ethoxyphenylpiperidine-4-carboxylic acid to yield this compound.

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. This compound has also been shown to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, indicating its potential as an anti-diabetic agent.

properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-3-32-21-7-5-20(6-8-21)29-26(31)18-11-13-30(14-12-18)25-19(16-27)17-28-24-10-9-22(33-4-2)15-23(24)25/h5-10,15,17-18H,3-4,11-14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACDWQOUIMVDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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